molecular formula C27H29N3O5S B329201 ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B329201
M. Wt: 507.6 g/mol
InChI Key: ODSZPZWJCMKNDM-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a methoxyphenyl group, and a piperidinyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method involves the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: Although limited, its derivatives may find use in specialized industrial processes or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolopyrimidine core and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the piperidinyl-furyl moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-ylfuran-2-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-4-34-26(32)23-17(2)28-27-30(24(23)19-10-6-7-11-20(19)33-3)25(31)21(36-27)16-18-12-13-22(35-18)29-14-8-5-9-15-29/h6-7,10-13,16,24H,4-5,8-9,14-15H2,1-3H3/b21-16-

InChI Key

ODSZPZWJCMKNDM-PGMHBOJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)N5CCCCC5)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C

Origin of Product

United States

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